ethyl L-isoleucinate hydrochloride chemical properties
ethyl L-isoleucinate hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl L-Isoleucinate Hydrochloride
Introduction
Ethyl L-isoleucinate hydrochloride is a pivotal chiral building block derived from the essential amino acid L-isoleucine. As the hydrochloride salt of the ethyl ester, this compound offers a strategic advantage in organic synthesis: the carboxylic acid is protected as an ester, while the primary amine is protonated, enhancing solubility in certain solvents and preventing undesired side reactions such as self-polymerization. This dual-functionality makes it an invaluable intermediate in the fields of peptide synthesis, medicinal chemistry, and the development of novel chiral ligands. This guide provides an in-depth exploration of its chemical properties, validated experimental protocols, and critical applications, designed for researchers, scientists, and drug development professionals who demand technical accuracy and field-proven insights.
Section 1: Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. This section delineates the essential chemical and physical characteristics of ethyl L-isoleucinate hydrochloride.
Chemical Identity and Structure
Ethyl L-isoleucinate hydrochloride is the salt formed between the ethyl ester of L-isoleucine and hydrochloric acid. The L-configuration and the presence of two stereocenters ((2S,3S)) are critical to its utility in stereoselective synthesis.
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IUPAC Name : ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride[1]
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Synonyms : L-Isoleucine ethyl ester HCl, H-Ile-OEt.HCl[2]
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Molecular Weight : 195.69 g/mol [2]
Caption: Workflow for the synthesis of Ethyl L-Isoleucinate HCl.
Detailed Experimental Protocol for Synthesis
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
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Reactor Setup : Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas inlet adapter. Ensure all glassware is oven-dried to prevent the introduction of water, which would hydrolyze the product.
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Reagent Addition : Suspend L-isoleucine (0.1 mol, 13.12 g) in absolute ethanol (250 mL). Begin stirring to form a slurry.
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Acidification : Cool the slurry to 0°C using an ice-water bath. Slowly bubble anhydrous hydrogen chloride gas through the suspension for 20-30 minutes, or alternatively, add acetyl chloride (0.12 mol, 8.6 mL) dropwise. The latter generates HCl in situ and is often more practical for lab-scale synthesis. The reaction is exothermic; maintaining a low temperature is crucial to prevent side reactions.
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Reflux : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 78°C) and maintain for 4-6 hours. [4]The slurry should gradually dissolve to form a clear solution as the hydrochloride salt of the ester is formed.
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Work-up : After cooling, remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude off-white solid. [4]6. Purification : Proceed with recrystallization as described below.
Recrystallization for Purification: A Validated Protocol
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Solvent Selection : A binary solvent system of absolute ethanol and anhydrous diethyl ether is effective. Ethanol is the "good" solvent in which the product is soluble when hot, while ether is the "poor" solvent that induces crystallization upon cooling.
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Procedure : Dissolve the crude solid in a minimum volume of hot absolute ethanol. [4]Once fully dissolved, slowly add anhydrous diethyl ether with swirling until the solution becomes faintly turbid.
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Crystallization : Cool the flask first to room temperature and then in an ice bath (or at 0-4°C) for several hours to maximize crystal formation.
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Isolation : Collect the white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.
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Drying : Dry the purified product under high vacuum to remove all traces of solvent. A yield of 85-95% is typically expected.
Section 3: Analytical Characterization
Verifying the identity, purity, and structure of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a comprehensive and trustworthy characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically run in D₂O or DMSO-d₆. The following are predicted chemical shifts based on the analysis of L-isoleucine and related esters. [5][6]
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¹H NMR (400 MHz, D₂O) :
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δ ~4.2 (d, 1H) : α-proton (-CH(NH₃⁺)-).
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δ ~4.3 (q, 2H) : Methylene protons of the ethyl group (-O-CH₂-CH₃).
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δ ~2.0 (m, 1H) : β-proton (-CH(CH₃)-).
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δ ~1.2-1.5 (m, 2H) : γ-protons (-CH₂-CH₃).
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δ ~1.3 (t, 3H) : Methyl protons of the ethyl group (-O-CH₂-CH₃).
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δ ~1.0 (d, 3H) : δ-methyl protons (-CH(CH₃)-).
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δ ~0.9 (t, 3H) : γ-methyl protons (-CH₂-CH₃).
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¹³C NMR (100 MHz, D₂O) :
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δ ~172 : Ester carbonyl carbon.
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δ ~64 : Methylene carbon of the ethyl ester.
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δ ~58 : α-carbon.
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δ ~37 : β-carbon.
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δ ~25 : γ-methylene carbon.
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δ ~15 : δ-methyl carbon.
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δ ~14 : Methyl carbon of the ethyl ester.
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δ ~11 : γ-methyl carbon.
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Protocol 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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Sample Preparation : Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition : Scan from 4000 to 400 cm⁻¹.
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Key Absorbances :
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~3100-2800 cm⁻¹ (broad) : N-H stretch of the ammonium salt (R-NH₃⁺).
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~2960, 2870 cm⁻¹ : C-H stretches of the alkyl groups.
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~1740 cm⁻¹ (strong) : C=O stretch of the ester group. This is a critical peak differentiating it from the parent amino acid (~1580 cm⁻¹ for the carboxylate).
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~1200 cm⁻¹ (strong) : C-O stretch of the ester.
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Protocol 3: Mass Spectrometry (MS)
MS provides the molecular weight of the free base after the loss of HCl.
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Technique : Electrospray Ionization (ESI) in positive ion mode is ideal.
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Sample Preparation : Dissolve a small amount of the sample in methanol.
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Expected Ion : The primary ion observed will be the [M-Cl]⁺ cation, corresponding to the protonated free ester.
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Calculated m/z for [C₈H₁₈NO₂]⁺ : 160.1332
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Observed m/z : Should be within 5 ppm of the calculated value in high-resolution MS.
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Section 4: Chemical Reactivity and Stability
The synthetic utility of ethyl L-isoleucinate hydrochloride stems from the predictable reactivity of its functional groups.
Reactivity of the Core Functional Groups
The amine and ester groups are the primary reaction centers. The hydrochloride salt form renders the amine nucleophilicity dormant.
Sources
- 1. L-Isoleucine ethyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 3. ethyl L-isoleucinate hydrochloride | 56782-52-6 [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
